molecular formula C15H22BrN3O2 B2655022 Tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate CAS No. 1289388-57-3

Tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate

Cat. No.: B2655022
CAS No.: 1289388-57-3
M. Wt: 356.264
InChI Key: HSIURCKRLLOHIO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group, a 3-methyl substituent on the piperazine ring, and a 6-bromopyridin-2-yl moiety at the 4-position (Figure 1). This structure makes it a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antipsychotics, and anticancer agents . The bromine atom at the pyridine’s 6-position facilitates further functionalization via cross-coupling reactions (e.g., Suzuki or Stille couplings), while the tert-butyl carbamate group serves as a protective moiety for the piperazine nitrogen, enhancing solubility and stability during synthetic workflows .

Properties

IUPAC Name

tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-11-10-18(14(20)21-15(2,3)4)8-9-19(11)13-7-5-6-12(16)17-13/h5-7,11H,8-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIURCKRLLOHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC(=CC=C2)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the piperazine intermediate.

    Addition of the Tert-butyl Group: The tert-butyl group is added through a tert-butylation reaction, often using tert-butyl chloride and a base such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromopyridine moiety, converting it to a pyridine derivative.

    Substitution: The bromine atom in the bromopyridine group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under mild conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted piperazine compounds.

Scientific Research Applications

Anticancer Research

One of the primary applications of tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate is in the development of anticancer agents. It serves as an intermediate in the synthesis of compounds like Palbociclib, a cyclin-dependent kinase inhibitor used for treating breast cancer.

Compound NameTarget DiseaseMechanism of Action
PalbociclibER-positive breast cancerInhibits CDK4/6, preventing cell cycle progression

Neurological Studies

Research has indicated that derivatives of this compound may interact with dopamine receptors, making them potential candidates for treating neurological disorders such as schizophrenia or Parkinson’s disease.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar piperazine derivatives, suggesting that modifications to the brominated pyridine structure could enhance efficacy against various pathogens.

Case Study 1: Synthesis and Efficacy of Palbociclib

In a study published in Nature Reviews Drug Discovery, researchers synthesized this compound as part of the development process for Palbociclib. The compound demonstrated effective inhibition of cancer cell proliferation in vitro, leading to its eventual approval for clinical use in breast cancer therapy .

Case Study 2: Dopamine Receptor Interaction

A study published in Journal of Medicinal Chemistry investigated the binding affinity of various piperazine derivatives to dopamine receptors. The findings suggested that this compound had promising selectivity for D3 receptors, indicating its potential use in treating substance use disorders .

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Substituents on the Piperazine Ring

  • For example, (R)-tert-butyl 4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate (MW 356.27) demonstrates enhanced chiral specificity in receptor interactions compared to non-methylated derivatives .
  • 2,2-Dimethylpiperazine Analogs : Tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate (CAS 2402838-27-9) introduces additional steric bulk, which may reduce metabolic clearance but increase molecular weight (MW 398.29) .

Pyridine/Pyrimidine Substituents

Compound Name Substituent(s) on Heterocycle Key Functional Groups Biological Relevance Reference
Tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate 6-Bromo, pyridin-2-yl Bromine (cross-coupling site) Intermediate for kinase inhibitors
Tert-butyl 4-(3-chloro-5-(trifluoromethyl)-2-pyridyl)-3-methylpiperazine-1-carboxylate 3-Chloro, 5-CF₃, pyridin-2-yl Chloro, trifluoromethyl Enhanced metabolic stability
Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate 6-Ethoxy, pyrimidin-4-yl Ethoxy (electron-donating) Potential CNS agent
Tert-butyl 4-(5-bromo-3-methyl-2-pyridyl)piperazine-1-carboxylate 5-Bromo, 3-methyl, pyridin-2-yl Bromine, methyl Anticancer scaffold

Physicochemical Properties

Compound Name Molecular Weight Purity Solubility Key Applications Reference
This compound ~356.27 (estimated) >95% DCM, DMSO Kinase inhibitor intermediates
Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate 322.40 95% Ethanol, THF CNS drug discovery
Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate 356.76 95% Chloroform Antibacterial precursors

Biological Activity

Tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate is a compound of increasing interest in pharmaceutical research, particularly for its potential applications in cancer treatment and neuroprotection. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈BrN₃O₂
  • Molecular Weight : 328.21 g/mol
  • CAS Number : 1065484-37-8

This compound exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines. It acts as a potent inhibitor of cyclin-dependent kinases (CDKs), similar to the mechanism of action observed in ribociclib, which is used for treating ER-positive breast cancer .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line/Model Concentration (µM) Effect Observed Reference
Study 1MCF-7 (Breast Cancer)5 - 50Inhibition of cell growth
Study 2SH-SY5Y (Neuroblastoma)10 - 100Reduction in oxidative stress
Study 3In vivo (Mouse model)N/ANeuroprotection against Aβ toxicity

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells, with IC50 values ranging from 20 to 30 µM. The compound was found to induce apoptosis in these cells, evidenced by increased caspase activity and DNA fragmentation assays .

Case Study 2: Neuroprotection

Research involving SH-SY5Y neuroblastoma cells indicated that the compound reduced the levels of reactive oxygen species (ROS) when exposed to amyloid beta (Aβ) peptides. This suggests a potential mechanism for neuroprotection, possibly through the modulation of antioxidant pathways . In vivo studies further supported these findings, showing improved cognitive function in mouse models subjected to Aβ-induced neurotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves coupling a bromopyridine derivative with a tert-butyl-protected piperazine precursor. Key steps include:

  • Nucleophilic substitution : React tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate with 6-bromo-2-chloropyrido[2,3-d]pyrimidin-7(8H)-one in tetrahydrofuran (THF) under inert atmosphere. Use isopropyl magnesium chloride as a base at −5–10°C to activate the bromopyridine .
  • Catalytic cross-coupling : Employ Pd catalysts (e.g., Pd₂(dba)₃ with XantPhos ligand) and cesium carbonate in 1,4-dioxane at 110°C for 12 hours to achieve yields >80% .
    • Optimization Tips : Varying solvents (e.g., THF vs. 1,4-dioxane) and catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) can improve regioselectivity. Monitor reaction progress via TLC or HPLC-MS.

Q. How can the purity and identity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • Purification : Use silica gel column chromatography (hexane/ethyl acetate gradients) or preparative HPLC .
  • Spectroscopic Characterization :
  • ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.4 ppm in ¹H NMR; δ ~28 ppm in ¹³C NMR) and bromopyridine aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ peaks matching the molecular formula (C₁₈H₂₄BrN₄O₂ requires m/z 431.1).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software confirms stereochemistry and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model the electronic environment of the bromine atom. The electron-withdrawing pyridine ring enhances electrophilicity at C6, favoring Suzuki-Miyaura couplings .
  • Docking Studies : Assess steric hindrance from the 3-methylpiperazine group using MOE or AutoDock. The tert-butyl group may limit access to the active site in catalytic systems .
    • Validation : Compare computed activation energies with experimental yields under varying conditions (e.g., Pd catalysts, ligands).

Q. How to resolve contradictions between NMR and SC-XRD data for stereochemical assignments?

  • Case Study : If NMR suggests axial chirality but SC-XRD shows equatorial positioning:

  • Dynamic Effects : Perform variable-temperature NMR to detect conformational flexibility (e.g., piperazine ring inversion) .
  • Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., C–H···π bonds) that stabilize specific conformers .
    • Software Tools : WinGX/ORTEP for visualizing anisotropic displacement parameters and validating thermal motion models .

Q. What strategies enable selective functionalization of the piperazine ring without deprotecting the tert-butyl group?

  • Approaches :

  • Protection-Deprotection : Use Boc (tert-butyloxycarbonyl) as a transient protecting group during alkylation/acylation .
  • Microwave-Assisted Synthesis : Shorten reaction times to minimize side reactions (e.g., tert-butyl cleavage under acidic conditions) .
    • Example : React the piperazine nitrogen with chloromethyl pivalate in DMF at 50°C for 4 hours, achieving >90% selectivity .

Biological and Pharmacological Research

Q. How to design assays for evaluating this compound’s inhibition of kinase targets?

  • Protocol :

  • Kinase Activity Assays : Use ADP-Glo™ or TR-FRET to measure inhibition of Bruton’s tyrosine kinase (BTK) at varying concentrations (IC₅₀ determination) .
  • Cellular Uptake : Radiolabel the compound with ¹¹C or ¹⁸F for PET imaging to track biodistribution in cancer models .
    • Controls : Include structurally similar analogs (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) to assess SAR .

Q. What structural modifications enhance metabolic stability in vivo?

  • SAR Insights :

  • Piperazine Substituents : Introduce electron-withdrawing groups (e.g., CF₃) at the 3-methyl position to reduce oxidative metabolism .
  • Bromine Replacement : Substitute bromine with trifluoromethyl or boronic acid groups to improve solubility and reduce hepatic clearance .
    • In Vivo Testing : Administer modified derivatives to murine models and quantify plasma half-life via LC-MS/MS .

Data Reproducibility and Reporting

Q. How to standardize crystallographic data reporting for derivatives of this compound?

  • Guidelines :

  • CIF Preparation : Use checkCIF/PLATON to validate structural parameters (e.g., R-factor <5%, data-to-parameter ratio >10:1) .
  • Deposition : Submit to the Cambridge Structural Database (CSD) with full experimental details (e.g., temperature, radiation source) .

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